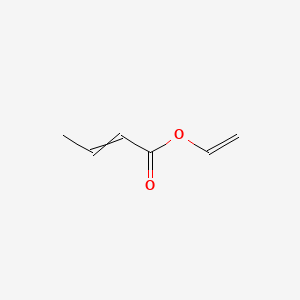

Ethenyl but-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethenyl but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNRVIKPUTZSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883965 | |

| Record name | Vinyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14861-06-4 | |

| Record name | Vinyl crotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14861-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethenyl But 2 Enoate and Its Derivatives

Stereoselective Synthesis Approaches for Ethenyl but-2-enoate Isomers

Stereoselectivity is a cornerstone in the synthesis of ethenyl but-2-enoate and its derivatives, enabling precise control over the three-dimensional arrangement of atoms. This control is crucial as different isomers can exhibit distinct chemical and physical properties. The primary stereochemical considerations for this compound involve the geometry of the carbon-carbon double bond within the but-2-enoate moiety (E/Z isomerism) and the creation of chiral centers in its derivatives.

Z- and E-Isomer Control in But-2-enoate Ester Formation

The but-2-enoate structure contains a disubstituted double bond, giving rise to two geometric isomers: (E)-ethenyl but-2-enoate (trans) and (Z)-ethenyl but-2-enoate (cis). The (E)-isomer is generally the thermodynamically more stable and, therefore, the more commonly formed product in many synthetic procedures. However, achieving selective synthesis of the less stable (Z)-isomer, or controlling the E/Z ratio, requires specific strategic approaches.

Classic olefination reactions provide a foundational toolkit for establishing the double bond geometry. For instance, the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods. Stabilized ylides, like those derived from phosphonoacetates, typically favor the formation of (E)-alkenes. Conversely, non-stabilized ylides under salt-free conditions often yield (Z)-alkenes.

More contemporary methods offer enhanced control. Copper-catalyzed cross-coupling reactions, for example, have demonstrated high stereoselectivity in the synthesis of other vinyl derivatives. A method for synthesizing (E)- and (Z)-isocyanoalkenes involves the coupling of stereodefined vinyl iodides with formamide, where the geometry of the starting vinyl iodide is faithfully transferred to the product. nih.govnsf.govfigshare.com This strategy, which minimizes isomerization of the product, could be adapted for the synthesis of stereopure (E)- or (Z)-ethenyl but-2-enoates from the corresponding vinyl iodide precursors. nih.govnsf.gov

Another approach is the contra-thermodynamic isomerization of the more stable (E)-isomer to the (Z)-isomer. Photocatalysis has emerged as a powerful tool for such "uphill" transformations. For example, the E→Z isomerization of vinyl silanes has been achieved with excellent Z/E selectivity using a BINAP-based photocatalyst under light irradiation, proceeding through a triplet state mechanism. nih.gov

| Methodology | Typical Selectivity | Key Features | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) Reaction | High E-selectivity | Uses stabilized phosphonate (B1237965) ylides; reaction conditions can be tuned. | General Olefination Knowledge |

| Wittig Reaction (Salt-Free) | High Z-selectivity | Employs non-stabilized ylides; requires careful control of reaction conditions. | General Olefination Knowledge |

| Copper-Catalyzed Cross-Coupling | High stereoretention | Coupling of stereodefined vinyl halides with a nucleophile, preserving the double bond geometry. | nih.gov, nsf.gov |

| Photocatalytic Isomerization | High Z-selectivity (from E) | Contra-thermodynamic process driven by light; catalyst enables conversion to the less stable isomer. | nih.gov |

Chiral Induction Strategies in the Synthesis of But-2-enoate Derivatives

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction. ethz.ch For derivatives of but-2-enoate, this involves creating new stereogenic centers at positions alpha (α) or beta (β) to the carbonyl group, or at the gamma (γ) position. Key strategies include the use of chiral auxiliaries, chiral catalysts, and chiral reagents.

A prevalent and highly reliable method involves the use of a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. uwindsor.ca Evans' N-acyloxazolidinones are a classic example. An N-crotonyl oxazolidinone, derived from but-2-enoic acid and a chiral amino alcohol (e.g., valinol or phenylalaninol), can be deprotonated to form a chiral enolate. The bulky auxiliary effectively shields one face of the enolate, forcing incoming electrophiles (e.g., alkyl halides) to attack from the opposite, less hindered face. This substrate-controlled approach leads to the formation of α-substituted products with very high diastereoselectivity. uwindsor.caacs.org The auxiliary can be subsequently removed to yield the enantiomerically enriched carboxylic acid or other derivatives. uwindsor.ca

Titanium(IV) enolates of these chiral N-acyloxazolidinones have been used for the stereoselective alkylation with tert-butyl peresters, proceeding through a radical-like mechanism to afford products with excellent diastereoselectivity. acs.org

| Chiral Auxiliary | Derived From | Typical Application | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (1R,2S)-Norephedrine | Enolate Alkylation, Aldol (B89426) Reactions | Often >95:5 | uwindsor.ca |

| (S)-4-benzyl-2-oxazolidinone | (S)-Phenylalaninol | Enolate Alkylation, Aldol Reactions | Often >95:5 | uwindsor.ca |

| (S)-4-isopropyl-2-oxazolidinone | (S)-Valinol | Enolate Alkylation, Aldol Reactions | Often >95:5 | acs.org |

Catalytic Systems in Ethenyl but-2-enoate Synthesis and Analogous Reactions

Catalysis provides elegant and efficient pathways for the synthesis of ethenyl but-2-enoate and for its subsequent functionalization. Both metal-based and organic catalysts have been instrumental in developing these methodologies.

Metal-Catalyzed Esterification and Transesterification Pathways

The direct synthesis of vinyl esters like ethenyl but-2-enoate is often achieved through metal-catalyzed transvinylation (a type of transesterification). This approach is generally preferred over direct esterification with vinyl alcohol, which is unstable and tautomerizes to acetaldehyde (B116499). In a transvinylation reaction, a carboxylic acid (but-2-enoic acid) reacts with a stable vinyl donor, most commonly vinyl acetate (B1210297), in the presence of a transition metal catalyst.

Palladium and ruthenium catalysts are highly effective for this transformation. The mechanism typically involves the coordination of the carboxylic acid to the metal center, followed by reaction with the vinyl donor. This process generates the desired vinyl ester (ethenyl but-2-enoate) and acetic acid as a byproduct. The choice of metal, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions.

| Catalyst System | Vinyl Source | General Applicability | Reference |

|---|---|---|---|

| Palladium(II) Acetate / Ligand | Vinyl Acetate | Broad applicability for various carboxylic acids. | General Transvinylation Knowledge |

| Ruthenium Complexes (e.g., Ru-pincer) | Vinyl Acetate | Highly efficient for ester and ether synthesis. | mdpi.com |

| Iridium Complexes | Vinyl Acetate | Effective for C-H vinylation, an analogous reaction. | mdpi.com |

Organocatalytic Approaches to But-2-enoate Scaffolds

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This field has provided powerful tools for the asymmetric functionalization of but-2-enoate scaffolds. Ethenyl but-2-enoate, as an α,β-unsaturated ester, is an excellent Michael acceptor. Organocatalysts can facilitate the enantioselective conjugate addition (Michael addition) of various nucleophiles to the β-position of the but-2-enoate system.

Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective. For example, thiourea-based catalysts derived from chiral diamines can activate both the Michael acceptor and the nucleophile simultaneously. mdpi.com The thiourea (B124793) moiety activates the nitroolefin (an analogue of the but-2-enoate) via hydrogen bonding, while the amine moiety deprotonates the nucleophile (or forms a nucleophilic enamine from an aldehyde), leading to a highly organized, stereodetermining transition state. mdpi.com Similarly, cinchona alkaloids have been successfully employed as catalysts for the vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to nitroolefins, providing access to both product enantiomers. nih.gov These strategies are directly applicable to ethenyl but-2-enoate for the synthesis of complex chiral derivatives.

Cobalt-Catalyzed C-H Activation in Ethenyl but-2-enoate Systems

Cobalt, as an earth-abundant and less toxic first-row transition metal, has emerged as a powerful catalyst for C-H activation reactions. researchgate.net These reactions allow for the direct functionalization of otherwise inert C-H bonds, offering a highly atom- and step-economical synthetic route. In the context of ethenyl but-2-enoate systems, cobalt catalysis can be envisioned in two main ways: using ethenyl but-2-enoate as a vinylating agent or as a substrate for C-H functionalization.

In an analogous reaction, a cobalt(III) catalyst has been used for the ketone-directed C-H vinylation of aromatic systems using vinyl acetate as the vinyl source. mdpi.com This suggests that ethenyl but-2-enoate could similarly be used to install the but-2-enoyloxyethyl group onto arenes.

More advanced strategies involve merging cobalt catalysis with other catalytic cycles. A novel method has been developed that combines cobalt and photoredox catalysis to achieve a C-H allylation of benzamides with vinyl diazo esters. rsc.orgrsc.org This dual catalytic system unlocks a unique vinylogous reactivity pathway, where the vinyl ester participates in an allyl carbene migratory insertion cascade. rsc.orgrsc.org This cutting-edge research highlights the potential for cobalt catalysts to mediate complex transformations in vinyl ester systems, opening new avenues for the functionalization of molecules like ethenyl but-2-enoate.

| Reaction Type | Vinyl Ester Role | Key Features | Reference |

|---|---|---|---|

| C-H Vinylation | Vinylating Agent (analogous) | Directed C-H activation of ketones with vinyl acetate. | mdpi.com |

| C-H Allylation | Substrate (vinyl diazo ester) | Dual cobalt and photoredox catalysis; vinylogous reactivity. | rsc.org, rsc.org |

| Cross-Electrophile Vinylation | Electrophile (vinyl triflate) | Enantiospecific coupling of allylic alcohols. | acs.org |

| Electrochemical Heck Reaction | Michael Acceptor (analogous) | Coupling of aryl/vinyl halides with acrylates using a consumable anode. | researchgate.net |

Novel Reaction Pathways for the Construction of But-2-enoate Frameworks

Modern organic synthesis employs several innovative strategies for constructing the but-2-enoate framework. These pathways, including condensation reactions, nucleophilic additions, alkylations, and multi-component reactions, provide chemists with a versatile toolkit for creating simple and complex molecules containing this valuable structural motif.

Condensation Reactions in But-2-enoate Synthesis (e.g., Knoevenagel)

Condensation reactions are a cornerstone for the formation of carbon-carbon double bonds, central to the but-2-enoate structure. The Knoevenagel condensation, a modification of the aldol condensation, is particularly effective. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a CH group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

The general mechanism involves a weak base, often an amine like piperidine (B6355638) or pyridine, which deprotonates the active methylene (B1212753) compound to form a stabilized carbanion or enolate. wikipedia.orgnih.gov This nucleophile then attacks the carbonyl carbon of an aldehyde or ketone. sigmaaldrich.com Subsequent elimination of a water molecule yields the final condensed product. sigmaaldrich.comthermofisher.com For the synthesis of the but-2-enoate parent structure, crotonic acid, the Knoevenagel condensation of acetaldehyde with malonic acid is a classic example. wikipedia.org

The choice of catalyst and reaction conditions is critical. While weak amine bases are common, research has explored novel catalysts to improve efficiency and yield under milder conditions. sigmaaldrich.comnih.gov Removing the water generated during the reaction, for instance through azeotropic distillation, can shift the equilibrium toward the product. thermofisher.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Key Finding |

|---|---|---|---|---|

| Acetaldehyde | Malonic acid | Pyridine | (2E)-But-2-enoic acid (Crotonic acid) | A classic Doebner modification of the Knoevenagel condensation where condensation is followed by decarboxylation. wikipedia.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Substituted enone | Demonstrates the reaction's utility for creating complex, charge-transfer molecules. wikipedia.org |

| Aromatic Aldehydes | Malononitrile | Amino-bifunctional frameworks | Benzylidenemalononitrile derivatives | Novel metal-organic frameworks (MOFs) can act as highly efficient heterogeneous catalysts for the condensation. nih.gov |

| Substituted Benzaldehyde | But-2-enoic anhydride | Triethylamine (Et3N) | 1-Aryl-2-carboxy-1,3-dienes | Illustrates a single-step aldol-type condensation where the but-2-enoate anion reacts at the α-position. thieme-connect.de |

Nucleophilic Addition Reactions and Alkylation Pathways

Nucleophilic addition and alkylation represent fundamental strategies for modifying and building upon the but-2-enoate framework. These reactions allow for the introduction of a wide range of functional groups.

Nucleophilic Addition Reactions: Nucleophilic addition is a key reaction type where a nucleophile, an electron-rich species, attacks an electron-deficient center. numberanalytics.com In the context of but-2-enoates, which are α,β-unsaturated systems, the attack can occur at the carbonyl carbon (a 1,2-addition) or at the β-carbon (a 1,4-conjugate or Michael addition). masterorganicchemistry.comlibretexts.org The latter is particularly common for but-2-enoates, leading to the formation of a new bond at the β-position. This reaction is crucial for elaborating the but-2-enoate skeleton. For example, the reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with amines proceeds via N-alkylation followed by cyclization, showcasing an intramolecular nucleophilic attack. researchgate.net

Alkylation Pathways: Alkylation involves the transfer of an alkyl group from one molecule to another. In the synthesis of but-2-enoate derivatives, the alkylation of enolates is a powerful tool for forming new carbon-carbon bonds at the α-position to a carbonyl group. libretexts.org The malonic ester synthesis and the acetoacetic ester synthesis are classic examples of this approach. libretexts.org These methods involve the deprotonation of an active methylene compound (like diethyl malonate or ethyl acetoacetate) to form a nucleophilic enolate, which is then alkylated by an alkyl halide in an SN2 reaction. libretexts.orglibretexts.org Subsequent hydrolysis and decarboxylation steps can yield a variety of substituted carboxylic acids or ketones, which can be precursors to or derivatives of the but-2-enoate framework. libretexts.org A very strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to ensure complete formation of the enolate. libretexts.org

| Methodology | Substrate | Reagent(s) | Intermediate/Product Type | Significance |

|---|---|---|---|---|

| Malonic Ester Synthesis | Diethyl malonate | 1) NaOEt; 2) Alkyl halide (R-X) | α-Alkylated carboxylic acid | A versatile pathway to create α-substituted acids that can be further modified. libretexts.org |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate | 1) NaOEt; 2) Alkyl halide (R-X) | α-Alkylated methyl ketone | Allows for the synthesis of ketones with specific alkyl groups at the α-position. libretexts.org |

| Michael Addition | Ethyl but-2-enoate | Nucleophile (e.g., amine, enolate) | β-Substituted butanoate ester | A key method for introducing functionality at the β-position of the but-2-enoate system. libretexts.orgresearchgate.net |

| Direct Enolate Alkylation | 2-Methylcyclohexanone | 1) LDA; 2) Alkyl halide | Mixture of alkylated ketones | Illustrates that alkylation typically occurs at the less sterically hindered position. libretexts.org |

Multi-component Reactions for Ethenyl but-2-enoate Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. beilstein-journals.org

Several MCRs can be employed to synthesize complex derivatives from but-2-enoate precursors. Often, these processes involve a cascade of reactions, where the product of one step becomes the substrate for the next within the same reaction vessel. For example, a sequence can be initiated by a Knoevenagel condensation to form an α,β-unsaturated system, which then acts as a Michael acceptor for a subsequent nucleophilic addition—all within a one-pot procedure. nih.gov

The Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea, is a classic MCR for synthesizing dihydropyrimidinones. beilstein-journals.org By using precursors like crotonaldehyde, derivatives containing the butene backbone can be incorporated into heterocyclic structures. Similarly, other named MCRs, such as the Kabachnik–Fields reaction, can be adapted to create highly functionalized molecules from simple but-2-enoate building blocks. beilstein-journals.org These methods are invaluable for drug discovery and materials science, where the rapid generation of diverse chemical libraries is essential.

| Reaction Type | Key Components | Catalyst | Product Class | Mechanistic Feature |

|---|---|---|---|---|

| Pseudo Five-Component Reaction | Aryl aldehyde, Malononitrile, Dialkylmalonate, Ammonium acetate | None specified | 2-Piperidinone derivatives | Involves a Knoevenagel condensation followed by a Michael addition and subsequent Mannich-type condensation and lactamization. nih.gov |

| Biginelli Condensation | Aldehyde (e.g., Crotonaldehyde), β-Ketoester, Urea | Acid | Dihydropyrimidinones | A classic MCR for creating heterocyclic compounds. beilstein-journals.org |

| Kabachnik–Fields Reaction | 2-Alkynylbenzaldehydes, Anilines, Phosphonates | FeCl₃ / PdCl₂ | (2H-isoindol-1-yl)phosphonates | A tandem reaction involving MCR followed by a metal-catalyzed cyclization. beilstein-journals.org |

| One-pot Chromene Synthesis | Salicylaldehydes, Malononitrile, Trialkyl phosphite | InCl₃ | (2-amino-3-cyano-4H-chromen-4-yl)phosphonates | A three-component reaction to form complex phosphorylated heterocycles. beilstein-journals.org |

Polymerization and Copolymerization Research Involving Ethenyl But 2 Enoate Derived Monomers

Copolymerization Studies with Ethenyl but-2-enoate Derivatives

Copolymerization represents the most significant application of ethenyl but-2-enoate and its derivatives, such as vinyl acetate (B1210297) and crotonic acid, allowing for the creation of polymers with a broad range of properties for applications like paints and adhesives. wikipedia.org The behavior of these monomers in copolymerization is heavily dependent on the chosen mechanism and comonomer.

Radical polymerization is a common method for copolymerizing vinyl esters. While vinyl ethers show little tendency to copolymerize radically with acrylates or styrenic monomers, they can efficiently copolymerize with electron-deficient monomers like maleates and fumarates. cmu.edu The copolymerization behavior of plant-oil-based vinyl ester monomers with conventional monomers like styrene, methyl methacrylate, and vinyl acetate can be described by the classical Mayo–Lewis equation, allowing for the prediction of monomer reactivity ratios. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for controlling the radical polymerization of vinyl esters. mdpi.com Xanthates and certain dithiocarbamates are effective RAFT agents for these less activated monomers, enabling the synthesis of well-defined polymers and block copolymers. mdpi.comresearchgate.net This control is crucial for producing materials with precise architectures. mdpi.com By switching between the protonated and deprotonated forms of specific dithiocarbamate (B8719985) RAFT agents, it is possible to create block copolymers from monomers that are typically incompatible under the same RAFT conditions. mdpi.com

Coordination-insertion polymerization offers an alternative route to creating copolymers with unique structures, particularly for incorporating polar monomers. nih.gov This method, often employing late-transition-metal catalysts like palladium complexes, allows for the copolymerization of ethylene (B1197577) with a variety of polar allyl monomers, including allyl acetate and allyl alcohol. rsc.orgnih.gov These palladium/phosphine-sulfonate catalyst systems can produce highly linear copolymers containing in-chain functional groups derived from the polar monomer. nih.gov

Research has demonstrated that phosphine-sulfonate Pd(II) catalysts are effective for the copolymerization of ethylene with challenging polar allylbenzene (B44316) monomers. rsc.org This approach overcomes the low catalytic activity often associated with polar monomer copolymerization, suggesting its potential applicability to but-2-enoate related monomers, which also possess polar character. rsc.org The ability to incorporate such functional monomers provides a direct pathway to functionalized polyolefins.

Achieving control over the arrangement of monomer units within a polymer chain is a central goal of modern polymer synthesis. Techniques that allow for the interconversion between different polymerization mechanisms are particularly powerful in this regard. For instance, combining cationic and radical polymerization processes enables the synthesis of block copolymers from monomers that polymerize by different mechanisms, such as vinyl ethers (cationic) and acrylates (radical). acs.org

RAFT polymerization is instrumental in controlling the microstructure of vinyl ester copolymers. mdpi.comresearchgate.net The choice of RAFT agent is critical; xanthates and specific dithiocarbamates provide good control over the polymerization of vinyl esters, allowing for the synthesis of block copolymers with narrow molecular weight distributions. mdpi.comresearchgate.net By mediating the polymerization in a living/controlled fashion, RAFT allows for the sequential addition of different monomers to create well-defined block, gradient, or statistical copolymers. researchgate.net This level of control is essential for tuning material properties for advanced applications. researchgate.net

Post-Polymerization Modification of Ethenyl but-2-enoate Copolymers

The chemical modification of polymers after their initial synthesis is a versatile strategy for introducing new functionalities. For copolymers containing ethenyl but-2-enoate units, the ester linkage provides a reactive handle for subsequent chemical transformations.

A primary example of post-polymerization modification is the hydrolysis of the ester groups. In a process analogous to the conversion of poly(vinyl acetate) to poly(vinyl alcohol), the crotonate ester groups within a copolymer can be hydrolyzed to yield hydroxyl functionalities. mdpi.comamazonaws.com This transformation dramatically alters the polymer's properties, such as its solubility and reactivity. For example, the hydrolysis of acetoxy groups in an ethylene/allyl acetate copolymer has been successfully demonstrated. amazonaws.com

Furthermore, copolymers synthesized via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can be designed with specific functional groups that facilitate post-polymerization modification. nih.gov For instance, copolymers containing azide-functionalized monomers can be modified via "click" chemistry to attach complex molecules, such as chiral organometallic catalysts. nih.gov This approach allows for the creation of high-value, functional materials like insoluble asymmetric catalysts from a pre-formed polymer backbone. nih.gov Another innovative approach involves the radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals with vinyl monomers to introduce ester groups into the polymer backbone, imparting degradability. nih.gov These ester linkages can then be hydrolyzed, breaking down the polymer chain. nih.gov

Advanced Spectroscopic and Analytical Methodologies for But 2 Enoate Esters

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of but-2-enoate esters. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information regarding the connectivity of atoms and the chemical environment of the nuclei.

For ethenyl but-2-enoate, also known as vinyl crotonate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different protons in the molecule. nih.govnist.gov The vinylic protons of the ethenyl group and the but-2-enoate moiety, as well as the methyl protons, all resonate at distinct chemical shifts, allowing for their clear identification. Similarly, the ¹³C NMR spectrum shows discrete peaks for each unique carbon atom, including the carbonyl carbon, the olefinic carbons of both the vinyl and crotonate groups, and the methyl carbon. nist.gov

Stereochemical Assignment via NMR Coupling Constants

NMR coupling constants (J-values) are critical for determining the stereochemistry of but-2-enoate esters, particularly the geometry of the double bond. The magnitude of the vicinal coupling constant (³J) between the protons across the double bond in the but-2-enoate chain is indicative of their relative orientation. For a trans configuration, the ³J value is typically larger (around 15-18 Hz) compared to a cis configuration (around 10-12 Hz). bldpharm.comnih.gov This principle allows for the definitive assignment of the (E) or (Z) isomer. For instance, the IUPAC name for vinyl crotonate is ethenyl (E)-but-2-enoate, indicating a trans relationship between the protons on the C2-C3 double bond, which can be confirmed by the large coupling constant between these protons in the ¹H NMR spectrum. nist.gov

Furthermore, heteronuclear coupling constants, such as those between ¹³C and ¹H, can also provide valuable stereochemical information. The values of ²J(C,H) and ³J(C,H) can differ for cis and trans isomers, offering an additional method for stereochemical assignment, especially in cases where proton-proton coupling is ambiguous. nih.gov

Quantitative NMR for Compositional Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of but-2-enoate esters without the need for a compound-specific reference standard. yakhak.orgchemicalbook.com By integrating the signals of the analyte and a known amount of an internal standard, the molar ratio of the compounds in a mixture can be accurately calculated. yakhak.org This method is particularly useful for assessing the composition of copolymers containing but-2-enoate units or for determining the purity of a synthesized batch of ethenyl but-2-enoate. nist.gov For accurate quantification, it is essential to use optimized experimental parameters, such as a sufficient relaxation delay, to ensure that all nuclei are fully relaxed between pulses, leading to integrals that are directly proportional to the number of nuclei. yakhak.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in but-2-enoate esters and any intermolecular interactions.

The FT-IR spectrum of ethenyl but-2-enoate displays characteristic absorption bands that confirm its structure. nist.govcsfarmacie.cz Key vibrational modes include:

C=O Stretch: A strong absorption band is typically observed in the region of 1700-1750 cm⁻¹, characteristic of the ester carbonyl group.

C=C Stretch: Bands corresponding to the carbon-carbon double bonds of the vinyl and crotonate moieties appear in the 1600-1680 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the ester linkage are found in the 1100-1300 cm⁻¹ range.

=C-H Bending: Out-of-plane bending vibrations of the vinylic hydrogens can provide information about the substitution pattern of the double bonds.

Raman spectroscopy offers complementary information to FT-IR. The Raman spectrum of vinyl crotonate also shows the characteristic C=O and C=C stretching vibrations. nist.gov Since the selection rules for Raman and IR are different, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of but-2-enoate esters and to elucidate their structure through the analysis of fragmentation patterns. For ethenyl but-2-enoate, electron ionization (EI) mass spectrometry reveals a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of 112.13 g/mol . nist.govnih.gov

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for esters in EI-MS include: nih.govnih.govacs.org

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR) or the acyl group (R'CO-).

McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

The mass spectrum of vinyl crotonate from the NIST WebBook shows prominent peaks that can be attributed to such fragmentation processes, confirming the identity of the compound. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

For a suitable crystalline sample, single-crystal XRD analysis would provide highly accurate bond lengths, bond angles, and torsion angles. This data would unequivocally confirm the stereochemistry of the but-2-enoate double bond and reveal the preferred conformation of the molecule in the solid state. Powder XRD can be used to identify the crystalline phases present in a bulk sample and to assess its crystallinity. The analysis of related molecules, such as other cis-enol esters, has demonstrated the power of low-temperature XRD and neutron diffraction in determining detailed structural features, including the nature of intramolecular hydrogen bonds. chiralpedia.com

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC, Headspace GC-MS)

Advanced chromatographic techniques are essential for the separation of but-2-enoate esters from reaction mixtures and for the assessment of their purity.

Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS) is particularly useful for the analysis of volatile organic compounds. researchgate.net For a volatile compound like ethenyl but-2-enoate, headspace GC-MS can be employed to analyze its presence in various matrices, such as polymers or environmental samples, without complex sample preparation. The sample is heated in a sealed vial, and the volatile components in the headspace are injected into the GC-MS system for separation and identification.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the method of choice for the separation of enantiomers. nist.gov While ethenyl but-2-enoate itself is not chiral, many other but-2-enoate esters possess stereogenic centers. For these chiral esters, enantioselective separation can be achieved using a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, for instance, have been shown to be effective in resolving a wide range of chiral compounds, including esters. nist.gov

Data Tables

Table 1: Spectroscopic Data for Ethenyl but-2-enoate

| Spectroscopic Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | Signals for vinylic and methyl protons with characteristic chemical shifts and coupling constants. | nih.govnist.gov |

| ¹³C NMR | Resonances for carbonyl, olefinic, and methyl carbons. | nist.gov |

| FT-IR | Strong C=O stretch (~1700-1750 cm⁻¹), C=C stretch (~1600-1680 cm⁻¹), C-O stretch (~1100-1300 cm⁻¹). | nist.govcsfarmacie.cz |

| Raman | Characteristic C=O and C=C stretching vibrations. | nist.gov |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 112. | nist.govnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethenyl but-2-enoate |

| Vinyl crotonate |

| (E)-butyl but-2-enoate |

| Prop-2-enyl but-2-enoate |

| Ethyl (E)-2-(hydroxymethyl)but-2-enoate |

| Ethyl 2-methylbut-2-enoate |

| Ethyl-2-butenoate |

| 2-(4-methoxyphenyl)-2-oxoethyl (E)-3-phenylbut-2-enoate |

| 2-(4-methoxyphenyl)-2-oxoethyl (E)-3-(4-fluorophenyl)but-2-enoate |

| 2-(4-methoxyphenyl)-2-oxoethyl (E)-3-(4-methoxyphenyl)but-2-enoate |

| 2-(4-methoxyphenyl)-2-oxoethyl 2,3-dimethylbut-2-enoate |

| Butyl butyrate |

| Butanamide |

| Methyl 2-methylbutanoate |

| Vinyl acetate (B1210297) |

| Styrene |

| Crotonic acid |

| Isocrotonic acid |

| Butyric acid |

| 3-bromobutyric acid |

| 2,3-dihydroxybutyric acid |

| 2-chloro-3-hydroxybutyric acid |

| 2-chlorobutenoic acid |

| 2,3-dichlorobutenoic acid |

| 3-methyloxirane-2-carboxylic acid |

Theoretical and Computational Chemistry Studies on Ethenyl But 2 Enoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic compounds. numberanalytics.com By approximating the electron density of a molecule, DFT can accurately and efficiently calculate various molecular properties, including geometries, energies, and reaction pathways. numberanalytics.com For systems like ethenyl but-2-enoate, DFT is employed to understand potential energy surfaces, identify transition states and intermediates, and ultimately elucidate the mechanisms of complex reactions. numberanalytics.com While specific DFT studies focused exclusively on ethenyl but-2-enoate are not widespread, the principles are routinely applied to analogous α,β-unsaturated esters and vinyl monomers to predict their chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The energy and symmetry of these frontier orbitals are critical in determining the feasibility and rate of a chemical reaction, such as the polymerization of vinyl and crotonate monomers. numberanalytics.com

In the context of polymerization, the HOMO of a nucleophilic monomer interacts with the LUMO of an electrophilic species (like a radical initiator or another monomer). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a key indicator of reactivity. A smaller gap generally implies higher reactivity. For instance, in the radical copolymerization of crotonate esters with other monomers like 2-methylene-1,3-dioxepane (B1205776) (MDO), DFT calculations and FMO analysis help explain the observed reactivity ratios and the tendency to form alternating copolymers. researchgate.netehu.esacs.org The low propagation rate coefficients typical for crotonates are also a subject of these computational investigations. ehu.esacs.org

FMO analysis is also crucial in understanding the stereochemistry of polymerization. For example, the free radical and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of vinyl esters in the confined nanochannels of metal-organic frameworks (MOFs) can lead to highly isotactic polymers. rsc.orgresearchgate.net Computational models can elucidate how the monomer arrangement and orbital interactions within these confined spaces dictate the stereochemical outcome. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Related Monomers

| Monomer | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|---|

| Vinyl Acetate (B1210297) | DFT/B3LYP | -7.15 | 0.85 | 8.00 | Generic, illustrative data |

| Methyl Crotonate | DFT/B3LYP | -7.40 | -0.50 | 6.90 | Generic, illustrative data |

| Butadiene | DFT/B3LYP | -6.21 | 0.63 | 6.84 | nih.gov |

Note: The values in this table are illustrative and derived from various computational studies on similar systems. Exact values depend on the specific computational level of theory and basis set used.

DFT calculations are exceptionally useful for predicting the regioselectivity and stereoselectivity of reactions involving but-2-enoate systems, such as the Diels-Alder cycloaddition. In these reactions, the but-2-enoate acts as a dienophile. Computational methods can calculate the activation energies for all possible reaction pathways (e.g., endo vs. exo attack, and different regioisomeric approaches). nih.gov The pathway with the lowest activation energy corresponds to the major product observed experimentally.

Studies on Lewis acid-catalyzed Diels-Alder reactions, for example, have used DFT to successfully reproduce the experimentally observed stereoselection. nih.govresearchgate.net By modeling the transition state structures, including the catalyst, dienophile, and diene, researchers can understand the non-covalent interactions that stabilize one transition state over another, thereby dictating the stereochemical outcome. nih.gov For instance, computational studies of the Diels-Alder reaction between butadiene and various α,β-unsaturated aldehydes and esters have correctly predicted the enantiomeric ratios when using chiral catalysts. nih.govresearchgate.net These models provide a structural basis for understanding why a particular enantiomer or diastereomer is formed preferentially. nih.govnih.gov

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (e.g., infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of vibrational modes. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to identify unknown species.

Furthermore, DFT is used to explore the conformational landscape of flexible molecules like ethenyl but-2-enoate. The molecule can exist in several different spatial arrangements (conformers) due to rotation around its single bonds. By calculating the relative energies of these conformers and the energy barriers for interconversion, a detailed potential energy surface can be constructed. This analysis identifies the most stable conformers that are likely to be present at a given temperature. While specific, in-depth conformational and vibrational analyses for ethenyl but-2-enoate were not found in the search results, computed properties are available in databases like PubChem, which include descriptors derived from such standard computational procedures. nih.gov

Molecular Dynamics (MD) Simulations for Reaction Pathways and Stability Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD can be used to study reaction pathways, conformational changes, and the thermodynamic stability of molecules like ethenyl but-2-enoate. nih.gov

MD simulations are particularly powerful for studying reactions in solution, such as the hydrolysis of esters. nih.govresearchgate.net Car-Parrinello MD simulations, for example, have been used to show that the hydrolysis of methyl formate (B1220265) in water can be catalyzed by hydroxide (B78521) and hydronium ions generated from the autoionization of water. nih.govresearchgate.net Such simulations can track the complex cooperative movements of solvent molecules as they participate in the reaction, revealing mechanistic details that are inaccessible from static calculations alone. researchgate.net

MD is also employed to analyze the stability of esters and their aggregates. Simulations can model the self-assembly of ester molecules into micelles or predict the melting behavior of ester-based materials. mdpi.comnih.gov For example, MD simulations have been used to study the formation of palm oil-based ester micelles and to predict the melting temperatures of cyanate (B1221674) ester monomers used in aerospace applications. mdpi.comnih.gov These simulations provide insights into structure-property relationships by examining molecular motions and intermolecular forces. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic and Environmental Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific activity, such as biological potency or an environmental endpoint. nih.govrsc.org These models are valuable tools for screening and prioritizing chemicals for further testing and for designing safer alternatives. nih.govnih.govnih.gov

For a compound like ethenyl but-2-enoate, which is an α,β-unsaturated carbonyl compound, QSAR models can be developed to predict its potential for adverse effects. Studies have successfully created QSAR models to distinguish between mutagenic and non-mutagenic species within the class of acrylates, methacrylates, and other α,β-unsaturated compounds. nih.gov These models use a variety of molecular descriptors, calculated from the chemical structure, that quantify features related to hydrophobicity, electronic properties, and molecular size. nih.govnih.gov

QSAR modeling is also extensively used to predict the environmental fate and impact of chemicals. rsc.org Models can predict properties like bioconcentration factor (BCF), soil sorption, and toxicity to aquatic organisms like earthworms. nih.govresearchgate.net By identifying the key structural features that contribute to toxicity, QSAR provides mechanistic insights and helps in designing new chemicals with a lower environmental risk. nih.govnih.gov The development of QSAR models is promoted by regulatory bodies to reduce the need for animal testing. mdpi.com

Table 2: Common Descriptor Classes in QSAR Modeling for Environmental Toxicity

| Descriptor Class | Description | Relevance to Ethenyl but-2-enoate |

|---|---|---|

| Constitutional | Based on molecular formula (e.g., molecular weight, atom counts). | Provides basic information about the molecule's size. |

| Topological | Based on the 2D connectivity of atoms (e.g., connectivity indices). | Encodes information about branching and shape. |

| Geometric | Based on the 3D structure of the molecule (e.g., molecular surface area). | Relates to how the molecule fits into biological receptors. |

| Quantum-Chemical | Derived from quantum calculations (e.g., HOMO/LUMO energies, partial charges). | Describes electronic properties related to reactivity and intermolecular interactions. mdpi.com |

| Physicochemical | Based on properties like the octanol-water partition coefficient (logP). | Predicts hydrophobicity, which is crucial for bioaccumulation. researchgate.net |

Molecular Electron Density Theory (MEDT) for Detailed Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity. nih.gov It proposes that the capacity for changes in electron density along a reaction pathway, rather than molecular orbital interactions, is the primary driver of molecular reactivity. nih.gov The analysis focuses on the topology of the Electron Localization Function (ELF), which reveals the distribution of electron pairs in a molecule.

MEDT has been applied to a wide range of organic reactions, including Diels-Alder reactions and bimolecular nucleophilic substitution (SN2) reactions, both of which are relevant to the chemistry of but-2-enoates. nih.govrsc.org For Diels-Alder reactions, MEDT provides insight into the electronic nature of the transition state, classifying reactions based on their polar character, which arises from the flux of electron density between the diene and dienophile. nih.gov

In studies of SN reactions, MEDT analysis of transition states suggests that even in so-called SN2 reactions, the central carbon can exhibit significant carbocationic character, stabilized by the incoming nucleophile and the leaving group. rsc.orgnih.gov This theory challenges classical mechanistic divides and provides a more unified picture of substitution reactions. rsc.org By analyzing the changes in electron density, MEDT offers a detailed elucidation of bond-forming and bond-breaking processes along the entire reaction coordinate. nih.gov

Theoretical Evaluation of Nonlinear Optical (NLO) Properties of But-2-enoate Esters

The investigation of nonlinear optical (NLO) properties through theoretical and computational chemistry offers profound insights into the molecular architecture and electronic behavior of materials. For but-2-enoate esters, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are pivotal in predicting and understanding their NLO response. These studies are crucial for designing novel materials with tailored optical properties for applications in photonics and optoelectronics.

Computational approaches to evaluating NLO properties primarily focus on the calculation of key parameters such as the dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). The first hyperpolarizability is of particular interest as it quantifies the second-order NLO response of a molecule, which is responsible for phenomena like second-harmonic generation (SHG).

The theoretical framework for these calculations involves solving the Schrödinger equation for the molecule in the presence of an external electric field. The energy of the molecule is expressed as a power series of the applied field, and the coefficients of this series correspond to the polarizability and hyperpolarizabilities. DFT methods, with various functionals such as B3LYP and CAM-B3LYP, are widely employed to determine the electronic structure and subsequently the NLO properties. frontiersin.orgresearchgate.netscirp.orgnih.govijcce.ac.ir The choice of basis set, for instance, 6-311++G(d,p), is also critical for obtaining accurate results. scirp.orgijcce.ac.ir

A fundamental aspect of molecules exhibiting significant NLO responses is the presence of a donor-π-acceptor (D-π-A) structure. This configuration facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for generating large NLO effects. In the context of but-2-enoate esters, the but-2-enoate moiety can act as part of the π-conjugated bridge or be functionalized with donor and acceptor groups to create a D-π-A system.

Theoretical studies often analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally correlates with a larger NLO response. nih.gov The spatial distribution of these orbitals reveals the charge transfer characteristics of the molecule.

To illustrate the type of data generated in these computational studies, the following table presents theoretical NLO properties for a representative organic chromophore, highlighting the parameters that would be evaluated for a but-2-enoate ester.

Table 1: Representative Theoretical Nonlinear Optical Properties of a D-π-A Chromophore

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 8.5 | Debye |

| Average Polarizability (α) | 45.3 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 250 x 10⁻³⁰ | esu |

| HOMO-LUMO Energy Gap (ΔE) | 3.2 | eV |

Note: The data in this table is representative of a generic D-π-A organic molecule and is intended for illustrative purposes only, as specific data for ethenyl but-2-enoate is not available.

The computational investigation of but-2-enoate esters would involve optimizing the molecular geometry and then calculating the NLO properties. The effect of different ester groups (such as the ethenyl group) and other substituents on the but-2-enoate framework would be systematically studied to establish structure-property relationships. These theoretical predictions are invaluable for guiding the synthesis of new but-2-enoate-based materials with enhanced NLO properties.

Environmental Behavior and Degradation Pathways of But 2 Enoate Esters

Abiotic Degradation Mechanisms: Hydrolysis and Photodegradation Kinetics

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For Ethenyl but-2-enoate, the primary abiotic degradation pathways are hydrolysis and photodegradation.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of esters like Ethenyl but-2-enoate, hydrolysis results in the formation of a carboxylic acid and an alcohol. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium.

Table 1: Estimated Hydrolysis Half-Life of Ethenyl but-2-enoate at 25°C

| pH | Half-Life |

| 7 | 2.2 years |

| 8 | 81.1 days |

Data estimated using HYDROWIN™ v2.00.

Photodegradation

Photodegradation is the breakdown of chemical compounds by light. In the atmosphere, the primary mechanism for the photodegradation of organic compounds like Ethenyl but-2-enoate is their reaction with photochemically produced hydroxyl (OH) radicals.

The AOPWIN™ v1.92 model estimates the rate of atmospheric photodegradation. For Ethenyl but-2-enoate, the model predicts a total OH radical reaction rate constant of 2.39 x 10-11 cm³/molecule-sec. Assuming an average atmospheric OH radical concentration of 5 x 10⁵ molecules/cm³, the estimated atmospheric half-life of Ethenyl but-2-enoate is approximately 1.2 days. This suggests that the compound is relatively short-lived in the atmosphere.

Biotic Degradation Mechanisms and Biodegradability Assessment Methodologies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process in determining the persistence of a chemical in the environment.

Biodegradability Assessment

The biodegradability of a chemical is often assessed using standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The "Ready Biodegradability" tests (OECD 301 series) are stringent screening tests that evaluate the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. oecd.orgsmithers.com

While specific experimental results from OECD 301 tests for Ethenyl but-2-enoate are not publicly available, computational models can predict the outcome of such tests. The BIOWIN™ model, within the EPI Suite™, provides predictions on the likelihood of a chemical being readily biodegradable. For Ethenyl but-2-enoate, the model predicts that it is not readily biodegradable .

The model's output is based on a combination of fragment analysis and expert judgment. The linear model prediction is 0.11, and the non-linear model prediction is 0.01. A value greater than 0.5 for the linear model and 0.3 for the non-linear model is typically indicative of ready biodegradability. The ultimate biodegradation timeframe is predicted to be on the order of weeks, suggesting that while it may not meet the stringent criteria for "ready" biodegradability, it is expected to degrade in the environment over a relatively short period.

Environmental Partitioning and Mobility Studies for But-2-enoate Compounds

The environmental partitioning and mobility of a chemical describe how it distributes itself among different environmental compartments (air, water, soil, and biota) and its potential to move within and between these compartments. Key parameters used to assess this behavior include the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Henry's Law constant.

Environmental Partitioning

The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil and sediment. chemsafetypro.comladwp.com A high Koc value indicates that the chemical is likely to be strongly bound to soil and less mobile, while a low Koc value suggests greater mobility in the soil and a higher potential to leach into groundwater. epa.gov

The KOCWIN™ v2.00 model estimates the log Koc for Ethenyl but-2-enoate to be 1.63, which corresponds to a Koc value of approximately 42.7 L/kg. This relatively low Koc value suggests that Ethenyl but-2-enoate has a high to moderate mobility in soil.

Mobility

Henry's Law constant (H) is a measure of the partitioning of a chemical between air and water at equilibrium. ladwp.com It is an important parameter for predicting the volatilization of a chemical from water or moist soil surfaces.

The HENRYWIN™ v3.20 model estimates a bond contribution Henry's Law constant of 1.13 x 10-4 atm·m³/mol for Ethenyl but-2-enoate. This value suggests a moderate potential for volatilization from aqueous solutions.

Table 2: Estimated Environmental Fate Properties of Ethenyl but-2-enoate

| Property | Estimated Value | Interpretation |

| Log Koc | 1.63 | High to moderate mobility in soil |

| Henry's Law Constant | 1.13 x 10⁻⁴ atm·m³/mol | Moderate volatilization from water |

| Atmospheric Half-life | 1.2 days | Relatively short-lived in the atmosphere |

| Hydrolysis Half-life (pH 7) | 2.2 years | Stable to hydrolysis at neutral pH |

| Ready Biodegradability | Not readily biodegradable | Expected to biodegrade over weeks |

Data estimated using the EPI Suite™ v4.11.

Advanced Research Applications and Future Directions for Ethenyl But 2 Enoate Chemistry

Ethenyl but-2-enoate as a Versatile Building Block in Complex Organic Synthesis

The dual reactivity of ethenyl but-2-enoate makes it a valuable building block in organic synthesis. lookchem.com The vinyl group can participate in addition and polymerization reactions, while the butenoate portion, an α,β-unsaturated ester, can undergo conjugate additions and serve as a precursor to enolates. cymitquimica.comwikipedia.org Enolates are powerful nucleophilic intermediates widely used for forming new carbon-carbon bonds, a cornerstone of molecular construction. masterorganicchemistry.com

A significant application is in the late-stage functionalization of complex natural products, where mild and selective reactions are paramount. Research has demonstrated the use of ethenyl but-2-enoate as an acyl donor in enzyme-catalyzed reactions. For instance, in the modification of the immunosuppressant rapamycin, ethenyl but-2-enoate is used for the regioselective acylation at the 42-hydroxyl position, catalyzed by lipases such as Novozym 435 or lipase (B570770) PS-C “Amano” II. nih.gov Although less reactive than smaller acyl donors like vinyl acetate (B1210297), this differential reactivity can be harnessed for achieving greater selectivity in complex substrates. nih.gov This chemo-enzymatic strategy highlights its role in creating derivatives of high-value compounds with potentially altered biological activities. nih.gov

Role in Advanced Polymer Materials with Tailored Properties for Specialized Applications

In materials science, ethenyl but-2-enoate serves as a functional monomer for creating polymers and copolymers. cymitquimica.com The vinyl group is particularly susceptible to radical polymerization, allowing it to be incorporated into polymer chains. cymitquimica.com The presence of the crotonate side chain can influence the final properties of the material, contributing to characteristics such as adhesion and flexibility. cymitquimica.com

The parent acid, crotonic acid, is already used commercially as a comonomer with vinyl acetate to produce copolymers for applications in paints and adhesives. wikipedia.org Similarly, ethenyl but-2-enoate can be copolymerized with other vinyl monomers to create advanced materials. The ester group within the polymer structure offers a site for potential post-polymerization modification, allowing for the fine-tuning of material properties for specialized uses in fields like biomaterials and coatings. cymitquimica.comtcichemicals.com Research into the enzymatic polymerization of vinyl monomers, while still largely academic, presents a future pathway for producing polymers from ethenyl but-2-enoate under milder, more controlled conditions. tudelft.nl

Examples of But-2-enoate Esters in Research

| Compound Name | Structure | Research Context | Source |

|---|---|---|---|

| Ethenyl but-2-enoate (Vinyl crotonate) | CH3CH=CHCOOCH=CH2 | Acyl donor in enzymatic synthesis; Monomer for polymers. | cymitquimica.comnih.gov |

| Ethyl but-2-enoate (Ethyl crotonate) | CH3CH=CHCOOCH2CH3 | Synthesis starting from ethanal; Found in various natural products. | chegg.comchembk.com |

| Butyl but-2-enoate (Butyl crotonate) | CH3CH=CHCOOCH2CH2CH2CH3 | Mentioned as a synthetic target and chemical intermediate. | nih.gov |

| Ethyl 2-methylbut-2-enoate | CH3CH=C(CH3)COOCH2CH3 | Flavoring agent; Subject of regulatory assessment for industrial chemicals. | nih.gov |

Green Chemistry Principles Applied to But-2-enoate Ester Synthesis and Utilization

The synthesis and application of but-2-enoate esters are increasingly being viewed through the lens of green chemistry, which emphasizes waste reduction, energy efficiency, and the use of renewable resources and benign catalysts.

Biocatalysis is a key pillar of this approach. The use of enzymes, such as lipases, for the transesterification and acylation reactions involving ethenyl but-2-enoate exemplifies a green synthetic method. nih.gov These enzymatic reactions often proceed with high selectivity under mild conditions (room temperature or slightly elevated) in organic solvents, avoiding the need for harsh reagents and protecting groups. nih.gov Furthermore, enzymatic initiation of vinyl polymerizations, using oxidoreductases like laccases and peroxidases with molecular oxygen or hydrogen peroxide as clean oxidants, offers a sustainable alternative to conventional polymerization techniques. tudelft.nl

Recent advances in catalysis also contribute to greener ester synthesis. Researchers are developing novel bimetallic catalysts that can facilitate ester production using molecular oxygen as the sole oxidant, a significant improvement over traditional methods that require stoichiometric, often wasteful, oxidizing agents. labmanager.com Such catalytic systems, which enable efficient C-H bond activation, represent a frontier in sustainable chemical manufacturing that could be applied to the synthesis of but-2-enoate esters. labmanager.com

Green Catalysis Examples in Ester Chemistry

| Catalyst/Method | Reaction Type | Green Chemistry Principle | Source |

|---|---|---|---|

| Lipase (e.g., Novozym 435) | Regioselective Acylation | High selectivity, mild conditions, reduced need for protecting groups. | nih.gov |

| Laccase/Peroxidase | Polymerization Initiation | Use of benign oxidants (O2, H2O2), alternative to traditional initiators. | tudelft.nl |

| Bimetallic Oxide Clusters | Ester Synthesis via C-H Activation | Use of molecular oxygen as the sole oxidant, high atom economy. | labmanager.com |

| Silica-Boric Acid | Trans-esterification | Use of a recyclable, heterogeneous catalyst under solvent-free conditions. | rsc.org |

Emerging Research Areas and Unexplored Reactivities within the Ethenyl but-2-enoate Framework

While established in some applications, the full synthetic potential of ethenyl but-2-enoate remains an active area of investigation. Emerging research focuses on harnessing its unique structure for novel transformations. The field of late-stage functionalization of bioactive molecules is one such area, where vinyl esters like ethenyl but-2-enoate can be used to generate libraries of new compounds for drug discovery. nih.gov

The unexplored reactivity of the but-2-enoate system itself presents significant opportunities. As a conjugated system, it is a candidate for various cycloaddition reactions. While the Diels-Alder reaction of simple benzene (B151609) rings is challenging, research on metal-activated arenes that react with alkyne dienophiles suggests that novel catalytic systems could enable cycloadditions involving the butenoate double bond, leading to complex cyclic architectures. acs.org

Furthermore, the formation and reaction of the corresponding enolate can be explored with modern synthetic tools. wikipedia.org The development of new catalysts and reaction conditions could allow for unprecedented control over the regioselectivity and stereoselectivity of alkylation and condensation reactions, opening doors to new synthetic pathways that are currently inaccessible. masterorganicchemistry.com

Bridging Fundamental Research and Applied Chemical Science in But-2-enoate Ester Design

The chemistry of but-2-enoate esters, with ethenyl but-2-enoate as a key example, serves as an excellent model for the interplay between fundamental research and applied science. Basic investigations into reaction mechanisms, such as the kinetics of enzymatic acylation or the pathways of enzyme-initiated polymerization, provide the foundational knowledge necessary to design practical applications. nih.govtudelft.nl

For example, a fundamental understanding of how the structure of an acyl donor like ethenyl but-2-enoate affects the rate and selectivity of a lipase-catalyzed reaction directly informs the synthesis of high-value pharmaceutical derivatives. nih.gov Similarly, fundamental studies on new metal catalysts for C-H activation are paving the way for the development of large-scale, sustainable industrial processes for producing esters. labmanager.com

In polymer science, understanding the radical reactivity of the vinyl group and the influence of the butenoate side chain allows for the rational design of copolymers with tailored properties, whether for advanced adhesives, specialized coatings, or next-generation biomaterials. cymitquimica.com This progression from mechanistic study to material design demonstrates how fundamental chemical principles are essential for driving innovation in applied chemical sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.